2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a piperazinyl-pyrimidinyl moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, including the formation of the fluorophenoxy and piperazinyl-pyrimidinyl intermediates. Common reagents used in these reactions include phosphorus oxychloride, ethyl pyruvate, and trifluoroacetic anhydride . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and trifluoroacetic anhydride . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it has been studied as a potential inhibitor of the WEE1 kinase, which plays a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
MK-1775 (AZD1775): A known WEE1 kinase inhibitor with a similar piperazinyl-pyrimidinyl structure.
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine: Another compound with a piperazinyl-pyrimidinyl moiety.
Uniqueness
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is unique due to its specific fluorophenoxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-6-8-23(9-7-22)16-10-15(19-12-20-16)21-17(24)11-25-14-5-3-2-4-13(14)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLDVAOJGQNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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